![molecular formula C7H5Cl2N3O B2635367 Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 937602-40-9](/img/structure/B2635367.png)

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

説明

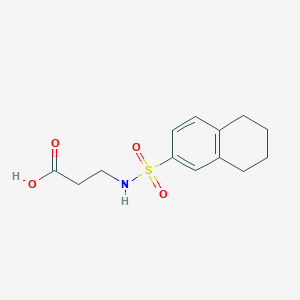

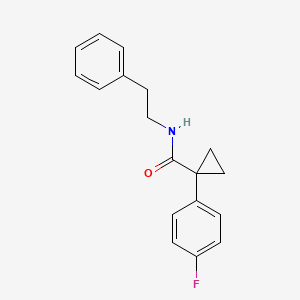

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a type of N-heterocyclic compound . It is part of a large family of compounds that have significant impact in medicinal chemistry and material science due to their significant photophysical properties . The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are known to undergo various chemical reactions . For instance, they can undergo regioselective reactions, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are known for their significant photophysical properties . They have attracted a great deal of attention in material science recently due to these properties .科学的研究の応用

1. Fluorescent Probes Development

Pyrazolo[1,5-a]pyrimidine (PP) compounds have been utilized in developing fluorescent probes. An efficient synthetic protocol for PP has been established, leading to a variety of PP derivatives with fluorescent properties. These derivatives' spectroscopic properties are sensitive to certain media, suggesting their potential in fluorescent probe applications (Wu et al., 2008).

2. Synthesis and Material Science

PP derivatives have gained attention in material science for their significant photophysical properties. Various synthetic pathways for PP derivatives enhance their structural diversity, beneficial for material science applications (Arias-Gómez et al., 2021).

3. Medicinal Chemistry

PP scaffold is significant in drug discovery due to its broad range of medicinal properties. Its use in developing drug-like candidates has shown potential in various therapeutic areas. The structure-activity relationship (SAR) studies of PP derivatives offer insights for future drug development (Cherukupalli et al., 2017).

4. Antitumor Agents

PP derivatives have played a vital role in developing antitumor agents. Their diverse structures and kinase inhibitory activity make them suitable for targeting various cancer-related enzymes and pathways. Recent studies have explored small molecule inhibitors with PP scaffold for various cancer targets (Zhang et al., 2023).

5. Disperse Dyes in Textiles

PP derivatives have been synthesized as disperse dyes for polyester fibers. These dyes, featuring PP structures, have been tested for their fastness properties, showing potential for application in the textile industry (Al-Etaibi et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOBXHOOORODQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)Cl)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)

![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)

![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)

![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2635306.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)